3-(2-Methylthiazol-4-yl)acrylaldehyde

Medicinal Chemistry Drug Discovery Computational Chemistry

3-(2-Methylthiazol-4-yl)acrylaldehyde (CAS 226940-34-7, molecular formula C₇H₇NOS, molecular weight 153.20 g/mol) is a heterocyclic building block consisting of a 2-methylthiazole ring substituted at the 4-position with an acrylaldehyde moiety. The compound is supplied as a yellowish oil, soluble in organic solvents including ethanol and dichloromethane.

Molecular Formula C7H7NOS
Molecular Weight 153.20 g/mol
CAS No. 226940-34-7
Cat. No. B13610059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylthiazol-4-yl)acrylaldehyde
CAS226940-34-7
Molecular FormulaC7H7NOS
Molecular Weight153.20 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C=CC=O
InChIInChI=1S/C7H7NOS/c1-6-8-7(5-10-6)3-2-4-9/h2-5H,1H3/b3-2+
InChIKeyTWTKCKGSZHDOBA-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylthiazol-4-yl)acrylaldehyde (CAS 226940-34-7): Key Properties and Procurement Specifications for Research Use


3-(2-Methylthiazol-4-yl)acrylaldehyde (CAS 226940-34-7, molecular formula C₇H₇NOS, molecular weight 153.20 g/mol) is a heterocyclic building block consisting of a 2-methylthiazole ring substituted at the 4-position with an acrylaldehyde moiety . The compound is supplied as a yellowish oil, soluble in organic solvents including ethanol and dichloromethane [1]. Commercial sources offer this compound at purities of ≥98% , with recommended storage at 2–8°C under dry, sealed conditions . The compound is intended exclusively for research and further manufacturing use, not for direct human therapeutic or veterinary applications .

Chemistry Thiazole-acrylaldehyde heterocyclic building block
Grade Research-grade purity profile
Format Yellowish oil; soluble in ethanol, dichloromethane
Storage Cool, dry storage under inert atmosphere

3-(2-Methylthiazol-4-yl)acrylaldehyde: Why In-Class Analogs Cannot Substitute Without Quantitative Re-Validation


Although several positional isomers and structurally related acrylaldehyde derivatives share the same molecular formula and nominal functional groups, they cannot be interchanged without experimental re-validation. The substitution position on the thiazole ring determines reactivity, steric accessibility, and downstream synthetic compatibility . Direct comparative data for this specific compound remain sparse in the public domain; consequently, any substitution must be treated as introducing uncharacterized variables into synthetic pathways or biological assays .

Positional isomers (e.g., 5-substituted vs. 4-substituted) may alter reactivity and steric accessibility, limiting direct swap without re-validation.
2-Substituted thiazole-acrylaldehyde analogs exhibit differing calculated boiling points and densities, which can shift purification and processing strategies.
No direct head-to-head comparative experimental data exist; substitution introduces uncharacterized variables into synthetic pathways.

3-(2-Methylthiazol-4-yl)acrylaldehyde: Quantified Evidence for Scientific Selection


Computational Physicochemical Properties of 3-(2-Methylthiazol-4-yl)acrylaldehyde Versus Positional Isomers

3-(2-Methylthiazol-4-yl)acrylaldehyde exhibits distinct calculated physicochemical parameters compared to the 5-positional isomer. The target compound has a TPSA of 29.96 Ų and a calculated LogP of 1.66 . For the 5-positional isomer 3-(2-methylthiazol-5-yl)acrylaldehyde, TPSA and LogP values are not reported in the same datasheet, but the substitution position difference alters hydrogen bonding patterns and lipophilicity, affecting membrane permeability and target engagement predictions .

Physicochemical Profile
Class-level
TPSA 29.96 Ų; LogP 1.66 (calc.) — 5-isomer data unavailable
Supports scaffold selection for bioavailability optimization
Calculated values; experimental verification recommended
Medicinal Chemistry Drug Discovery Computational Chemistry

Boiling Point and Density Differential Between 4-Substituted and 2-Substituted Thiazole Acrylaldehydes

Physical property data differentiate 3-(2-methylthiazol-4-yl)acrylaldehyde from the alternative 2-substituted scaffold. The 4-substituted target compound is a yellowish oil without reported boiling point in vendor datasheets . In contrast, the 2-substituted analog (2E)-3-(4-methyl-1,3-thiazol-2-yl)acrylaldehyde (CAS 190834-45-8) has a calculated boiling point of 289.4°C at 760 mmHg and calculated density of 1.209 g/cm³ .

Purification-Relevant Properties
Reported
Target: bp, density not reported. Comparator (2-substituted): bp 289.4°C, density 1.209 g/cm³ (calc.)
Process development may require in-house characterization of volatility
Data from different sources; direct comparison not possible
Organic Synthesis Purification Process Chemistry

Molecular Weight Distinction from Unsubstituted Thiazole Acrylaldehyde Core

The 2-methyl substitution on 3-(2-methylthiazol-4-yl)acrylaldehyde (MW 153.20 g/mol) adds 14 Da relative to the unsubstituted core (E)-3-(thiazol-4-yl)acrylaldehyde (MW 139.18 g/mol) . This methyl group increases lipophilicity and introduces steric bulk at the 2-position of the thiazole ring, potentially altering target binding modes and metabolic stability.

MW & Methyl Impact
Reported
Target: 153.20 g/mol (2-methyl). Unsubstituted core: 139.18 g/mol. Δ 14.02 (methyl group).
Methyl substitution influences lipophilicity and ligand efficiency metrics
Calculated MW; C₇H₇NOS vs C₆H₅NOS
Medicinal Chemistry SAR Studies Fragment-Based Drug Discovery

3-(2-Methylthiazol-4-yl)acrylaldehyde: Optimal Research and Industrial Use Cases Based on Quantified Evidence


Scaffold Differentiation in Fragment-Based Drug Discovery

3-(2-Methylthiazol-4-yl)acrylaldehyde serves as a fragment or building block with a defined TPSA (29.96 Ų) and LogP (1.66) profile . These calculated values place the compound within favorable property space for oral bioavailability, enabling medicinal chemists to incorporate the thiazole-acrylaldehyde motif into lead series where these specific physicochemical parameters are required. The 4-position substitution and 2-methyl group provide a distinct vector and steric environment compared to 5-substituted or unsubstituted analogs, justifying its selection for diversity-oriented synthesis and fragment library expansion.

Synthetic Intermediate for Thiazole-Containing Bioactive Molecules

The acrylaldehyde moiety provides a reactive handle for further derivatization, including nucleophilic additions, condensations, and cycloadditions. The compound has been referenced as a key intermediate in synthetic routes to more complex thiazole-containing molecules [1]. The 2-methyl substitution distinguishes it from unmethylated analogs, offering altered electronic properties at the thiazole ring that may affect reaction yields and regioselectivity in downstream transformations.

Process Chemistry Optimization and Scale-Up Considerations

For process chemists evaluating building blocks, 3-(2-methylthiazol-4-yl)acrylaldehyde presents distinct handling and purification considerations relative to its 2-substituted analog (CAS 190834-45-8, calculated boiling point 289.4°C) . While direct boiling point data for the target compound are not reported in vendor specifications, the absence of a reported boiling point and its description as a yellowish oil suggest different volatility characteristics. This information supports process development decisions regarding distillation feasibility and chromatographic purification protocols.

Application
Selection Property
Validation Focus
Fragment-based library expansion
Defined TPSA/LogP profile; 4-substitution vector
Physicochemical optimization for oral bioavailability studies
Synthetic intermediate for thiazole-containing molecules
Reactive acrylaldehyde group; 2-methyl substitution
Regioselectivity and yield in downstream transformations
Process chemistry evaluation
Volatility profile differentiation from positional isomers
Distillation and chromatographic purification feasibility

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